molecular formula C20H28N2O2S B4735488 N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea

N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea

Cat. No. B4735488
M. Wt: 360.5 g/mol
InChI Key: MYOYIFAWISHQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as A-366, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantyl-substituted thioureas, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea is not yet fully understood, but it is believed to involve the inhibition of histone demethylases. Histone demethylases are enzymes that remove methyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting histone demethylases, N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea may alter the expression of genes involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea inhibits the growth of various cancer cell lines, induces apoptosis in cancer cells, and inhibits the activity of histone demethylases. In vivo studies have shown that N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea inhibits the growth of tumors in mice, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea is its specificity for histone demethylases, which makes it a useful tool for studying the role of histone demethylases in cancer cell growth and proliferation. However, one limitation of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its interactions with histone demethylases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea for therapeutic use.

Scientific Research Applications

N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of histone demethylases, which are enzymes that play a key role in the regulation of gene expression.

properties

IUPAC Name

1-(1-adamantylmethyl)-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-23-17-4-3-16(8-18(17)24-2)22-19(25)21-12-20-9-13-5-14(10-20)7-15(6-13)11-20/h3-4,8,13-15H,5-7,9-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOYIFAWISHQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NCC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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